Home > Products > Screening Compounds P32123 > (S)-8-Methoxychromane-3-carboxylic acid
(S)-8-Methoxychromane-3-carboxylic acid -

(S)-8-Methoxychromane-3-carboxylic acid

Catalog Number: EVT-14024176
CAS Number:
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-8-Methoxychromane-3-carboxylic acid is a chemical compound belonging to the class of chromane derivatives, which are known for their diverse biological activities. This compound features a methoxy group and a carboxylic acid functional group attached to the chromane structure, contributing to its unique properties and potential applications in medicinal chemistry.

Source

The compound can be synthesized through various chemical pathways, often starting from simpler aromatic precursors. Recent studies have highlighted its synthesis alongside related compounds, such as 8-methoxycoumarin-3-carboxamides, which have shown significant anticancer properties in vitro, particularly against liver cancer cell lines .

Classification

(S)-8-Methoxychromane-3-carboxylic acid is classified as an organic compound under the broader category of carboxylic acids. Its structure includes a chromane backbone, making it part of the flavonoid family, which is recognized for its antioxidant and anti-inflammatory activities.

Synthesis Analysis

Methods

The synthesis of (S)-8-Methoxychromane-3-carboxylic acid can be accomplished through several methods. A notable approach involves the cyclocondensation of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate, utilizing piperidine as a base catalyst under fusion conditions. This reaction produces ethyl 8-methoxychromane-3-carboxylate, which can subsequently be converted into the desired acid through hydrolysis or ammonolysis reactions .

Technical Details

Molecular Structure Analysis

Structure

The molecular formula of (S)-8-Methoxychromane-3-carboxylic acid is C11H12O4C_{11}H_{12}O_{4}. The structure consists of a chromane ring with a methoxy group at position 8 and a carboxylic acid functional group at position 3.

Data

  • Molecular Weight: 208.21 g/mol
  • InChI Key: YFYLMFXPYODSEB-UHFFFAOYSA-N
  • CAS Number: 182570-26-9 .
Chemical Reactions Analysis

(S)-8-Methoxychromane-3-carboxylic acid can participate in various chemical reactions typical of carboxylic acids, including:

  1. Esterification: Reacting with alcohols to form esters.
  2. Decarboxylation: Under specific conditions, it may lose carbon dioxide.
  3. Amination: Can react with amines to form amides.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with novel properties .

Mechanism of Action

The mechanism of action for (S)-8-Methoxychromane-3-carboxylic acid primarily relates to its interactions with biological targets within cells. It exhibits potential anticancer activity, possibly through:

  1. Inhibition of Cell Proliferation: By interfering with cell cycle progression in cancer cells.
  2. Induction of Apoptosis: Triggering programmed cell death pathways in malignant cells.

Studies have shown that compounds derived from this class can significantly inhibit the growth of liver cancer cells, suggesting a targeted mechanism involving apoptosis and cell cycle arrest .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Melting Point: Specific data not available; generally assessed through experimental methods.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Acidity: Exhibits acidic behavior due to the carboxylic acid group, with potential pKa values around 4–5.

These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications .

Applications

(S)-8-Methoxychromane-3-carboxylic acid has several scientific applications:

  1. Medicinal Chemistry: Investigated for its anticancer properties and potential use in drug development.
  2. Biological Research: Used as a tool compound to study cellular mechanisms related to cancer biology.
  3. Pharmaceutical Development: Potential precursor for synthesizing more complex pharmacologically active compounds.

The ongoing research into this compound emphasizes its importance in developing new therapeutic agents and understanding their mechanisms of action .

Synthetic Methodologies and Optimization

Enantioselective Hydrogenation Strategies for Chromane Scaffolds

The synthesis of enantiomerically pure chromane derivatives hinges on asymmetric hydrogenation as a pivotal transformation. For (S)-8-methoxychromane-3-carboxylic acid, the key step involves the stereoselective hydrogenation of the prochiral alkene bond in 6-methoxychromene-3-carboxylic acid. This reaction installs the chiral center at C3 with high fidelity. Optimized conditions typically employ ruthenium-based catalysts (e.g., octahydro-BINAP-RuCl₂) under moderate hydrogen pressure (40–100 atm). The hydrogenation proceeds quantitatively at 40°C in methanol, yielding the target (S)-enantiomer with >99% enantiomeric excess (ee) after crystallization. Critical parameters include substrate purity, solvent choice (methanol or iPrOH), and rigorous exclusion of oxygen to prevent catalyst deactivation. Large-scale runs (>10 g) confirm robustness, achieving near-quantitative yields with catalyst loadings as low as 0.05 mol% [2] [8].

Catalytic Asymmetric Synthesis Using Transition Metal Complexes

Transition metal catalysis dominates the stereocontrolled synthesis of chromane carboxylic acids. Iridium complexes ligated by chiral spiro-phosphino-oxazoline (SIPHOX) ligands demonstrate exceptional efficacy. These catalysts enable hydrogenation of α,β-unsaturated carboxylic acid precursors under mild conditions (1–30 atm H₂, 25–50°C). Key advantages include:

  • Broad substrate tolerance: Electron-rich and electron-deficient cinnamic acid derivatives undergo hydrogenation without erosion of ee.
  • High efficiency: Turnover numbers (TON) reach 10,000 with enantioselectivities up to 99.4% ee [8].
  • Pharmaceutical applicability: This method synthesizes intermediates for drugs like Aliskiren (antihypertensive) in 95–98% ee at 0.01 mol% catalyst loading [8].Comparative studies show Ir-SIPHOX outperforms earlier Rh and Ru systems in reactivity and enantiocontrol for sterically encumbered substrates [8].

Table 1: Performance of Transition Metal Catalysts in Chromane Hydrogenation

Catalytic SystemSubstrate ScopeTONee (%)Conditions
Ru/Octahydro-BINAPChromene-3-carboxylic acids2,0009940°C, 100 atm H₂, MeOH
Ir/(Sa,S)-SIPHOX-1dCinnamic acid derivatives10,00099.425°C, 1–30 atm H₂, iPrOH
Co/Ph-BPEα-Aryl acrylic acids1,8609750°C, 60 atm H₂, iPrOH/Zn

Role of Chiral Ligands in Stereochemical Control

Chiral ligands dictate stereoselectivity in chromane hydrogenation. Octahydro-BINAP-RuCl₂ complexes exhibit superior performance due to:

  • Conformational rigidity: Restricts catalyst-substrate interactions to favored enantioselective pathways.
  • Electronic tuning: Electron-donating bis(phosphine) ligands enhance metal hydride nucleophilicity, accelerating alkene insertion.
  • Solvent-dependent ee: Methanol maximizes enantioselectivity (>99% ee), while protic solvents like trifluoroethanol erode ee by 10–15% [2].Ligand screening reveals sterically demanding P-chiral diphosphines (e.g., BenzP) as optimal for nickel-catalyzed variants, achieving 96% ee. Conversely, common ligands like BINAP exhibit poor activity (<20% conversion) [7]. Additives further modulate performance: Cesium formate improves ee by 3–5% in Ru-catalyzed reactions via *in situ generation of active hydride species [2].

Large-Scale Production Techniques: Continuous Flow Reactors vs Batch Processes

Scaling chromane synthesis necessitates reevaluating reactor design:

  • Batch Reactors:
  • Traditional high-pressure autoclaves handle viscous chromene-acid suspensions.
  • Limitations include inefficient mixing and thermal gradients in >50 L batches.
  • Typical cycle time: 20 h for complete hydrogenation [2].

  • Continuous Flow Systems:

  • Microfluidic reactors enhance mass/heat transfer, reducing reaction times to 2–4 h.
  • Enable telescoped synthesis: Asymmetric hydrogenation → crystallization → isolation in one stream.
  • Key benefits: 20% higher yield, 50% reduced solvent use, and consistent ee (>98.5%) versus batch [3] .
  • Compatible with heterogeneous catalysts (e.g., polymer-supported squaramides), simplifying catalyst recycling [3].

Post-Synthetic Modifications: Esterification and Salt Formation for Enhanced Bioactivity

(S)-8-Methoxychromane-3-carboxylic acid serves as a platform for derivative synthesis:

  • Esterification:
  • Methyl/ethyl esters form via Fischer esterification (H₂SO₄/ROH) or carbodiimide coupling.
  • n-Propyl and tert-butyl esters enhance lipophilicity for prodrug applications [9].
  • Salt Formation:
  • Sodium/potassium salts improve aqueous solubility (>200 mg/mL vs <10 mg/mL for free acid).
  • Chiral amines (e.g., (S,S)-chloramphenicol base) enable diastereomeric resolution, upgrading ee from 89% to >99% via crystallization [2] [9].
  • Amide Synthesis:
  • Coupling with amines using EDCI/HOBt yields carboxamides (e.g., anticancer 8-methoxycoumarin-3-carboxamides) [1].

Table 2: Bioactive Derivatives of Chromane-3-carboxylic Acid

Derivative ClassSynthetic MethodKey ApplicationReference
Crystalline Amine SaltsDiastereomeric resolutionEnantiopurification (>99% ee) [9]
Alkyl EstersAcid-catalyzed esterificationProdrug development [9]
CarboxamidesCarbodiimide-mediated couplingAnticancer agents (HepG2 inhibition) [1]

Properties

Product Name

(S)-8-Methoxychromane-3-carboxylic acid

IUPAC Name

(3S)-8-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c1-14-9-4-2-3-7-5-8(11(12)13)6-15-10(7)9/h2-4,8H,5-6H2,1H3,(H,12,13)/t8-/m0/s1

InChI Key

FTXQMXYVEKCYAO-QMMMGPOBSA-N

Canonical SMILES

COC1=CC=CC2=C1OCC(C2)C(=O)O

Isomeric SMILES

COC1=CC=CC2=C1OC[C@H](C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.